- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,
Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)
93-84-5 structure
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Properties
Names and Identifiers
-
- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
- 5-nitro-1,3-dihydrobenzimidazol-2-one
- 5-NITRO-2-BENZIMIDAZOLINONE
- 5-Nitrobenzimidazol-2-one
- 2-Hydroxy-5-nitrobenzimidazole
- 5-Nitro-2(3H)-benzimidazolone
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
- 2-Benzimidazolinone, 5-nitro-
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
- NSC10380
- MLS002638138
- 5-Nitro-1H-benzimidazol-2-ol
- DLJZIPVEVJOKHB-UHFFFAOYSA-N
- 5-nitro-3-hydrobenzimidazol-2-one
- 2-Hydroxy-5-nitro-1H-benzimida
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)
- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)
- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 5-Nitrobenzo[d]imidazol-2(3H)-one
- NSC 10380
- SR-01000393654-1
- 93-84-5
- Oprea1_144876
- SY062213
- 5-Nitrobenzimidazol-2(3H)-one
- FT-0620688
- 5-Nitro-2-benzimidazolinone, 97%
- AKOS015913542
- DTXSID9059092
- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-
- SCHEMBL1842652
- NSC-10380
- AC-12640
- CCG-44925
- DS-5863
- 2-hydroxy 5-nitro benzimidazole
- W-109052
- MFCD00220274
- EINECS 202-282-2
- SCHEMBL2717518
- EN300-105708
- AKOS000400926
- EC 202-282-2
- F0074-0057
- SCHEMBL14609245
- VF94AM247W
- SMR001547628
- CHEMBL2022013
- UNII-VF94AM247W
- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- HMS3080D09
- 2-Hydroxy-5-nitro-1H-benzimidazole
- AMY25888
- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-
- SR-01000393654
- 5-Nitro-1,3-dihydro-benzimidazol-2-one
- 5 (6)-Nitrobenzimidazol-2-one
- Oprea1_224100
- Oprea1_672306
- CS-W022420
- WLZ2851
- A859625
- SR-01000393654-2
- STK389132
- DTXCID0048842
- 2-Benzimidazolinone, 5-nitro-(8CI)
- ALBB-023245
- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
- NS00010233
- +Expand
-
- MFCD00220274
- DLJZIPVEVJOKHB-UHFFFAOYSA-N
- 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
- O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]
- 171386
Computed Properties
- 179.03300
- 2
- 3
- 0
- 179.033
- 13
- 250
- 0
- 0
- 0
- 0
- 0
- 1
- 0.4
- 3
- 0
- 87
Experimental Properties
- 1.28760
- 94.47000
- 1.634
- Insoluble in water.
- 203 ℃at 760 mmHg
- >300 °C (lit.)
- 76.5℃
- Yellow to brown powder
- 1.506
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Security Information
- 1
- 6.1
- S22-S36/37
- III
- R20/22
- 2811
- III
- 20/22
- Yes
- 6.1
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Price
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Reference
- Preparation of 1,3-dihydrobenzimidazol-2-ones, German Democratic Republic, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid , Boric acid (H3BO3) ; 2 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolonesTetrahedron Letters, 2017, 58(45), 4304-4307,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C
Reference
- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compoundsAsian Journal of Chemistry, 2013, 25(1), 509-511,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Toluene ; 18 h, reflux
Reference
- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO SourceSynlett, 2015, 26(14), 1985-1990,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C
Reference
- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas EvolutionChemistrySelect, 2019, 4(37), 11093-11097,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
Reference
- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamatesJournal of Organic Chemistry, 2009, 74(20), 7974-7977,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generationSynthetic Communications, 2004, 34(4), 735-742,
Synthetic Circuit 19
Synthetic Circuit 20
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials
- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester
- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate
- 2H-Benzo[d]imidazol-2-one
- N,N'-Carbonyldiimidazole
- Urea
- 2-Amino-5-nitrobenzoic acid
- 4-nitrobenzene-1,2-diamine
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93-84-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93-84-5)
TANG SI LEI
15026964105
2881489226@qq.com
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
-
1. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004
-
2. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004
-
3. Axial ligand substitutions in trans-bis[1,2-phenylenebis(dimethylarsine)] complexes of ruthenium(II)Benjamin J. Coe,Madeline Chery,Roy L. Beddoes,H?kon Hope,Peter S. White J. Chem. Soc. Dalton Trans. 1996 3917
-
Tiankun Zhao,Martin Grützke,Kathrin H. G?tz,Tetiana Druzhenko,Thomas Huhn Dalton Trans. 2015 44 16475
-
Ranajit Das,Mainak Banerjee,Rakesh Kumar Rai,Ramesh Karri,Gouriprasanna Roy Org. Biomol. Chem. 2018 16 4243
-
Qin Tian,Zhiqiang Zhou,Chunguang Lv,Yi Huang,Liping Ren Anal. Methods 2010 2 617
-
Mengying Cao,Junsheng Wang,Yantong Chen,Yuezhu Wang Environ. Sci.: Processes Impacts 2021 23 1516
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
99%
100g
197.0